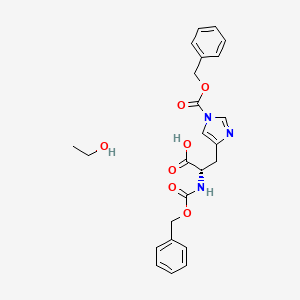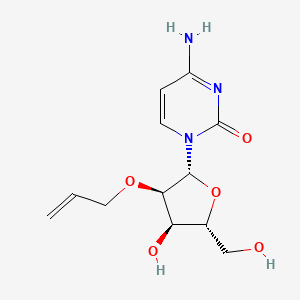
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H13ClN2O. It is a grey solid at room temperature and is commonly used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride typically involves the reaction of 4-methoxy-5-methylbenzene with ammonia and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified through recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- 4,5-Dimethoxy-1,2-phenylenediamine hydrochloride
- 4,5-Dimethyl-1,2-phenylenediamine
- 4-Methoxy-o-phenylenediamine dihydrochloride
Uniqueness
4-Methoxy-5-methyl-benzene-1,2-diamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. This makes it particularly useful in certain reactions and applications where other similar compounds may not be as effective .
特性
IUPAC Name |
4-methoxy-5-methylbenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-5-3-6(9)7(10)4-8(5)11-2;/h3-4H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSBXLYCKCNBGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-O-ethyl 5-O-methyl imidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B8133530.png)




![potassium;trifluoro-[(E)-2-trimethylsilylethenyl]boranuide](/img/structure/B8133576.png)
![tert-butyl N-[(3R,4S)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B8133581.png)
